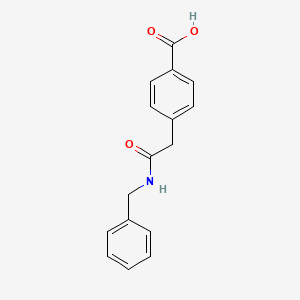

4-((Benzyl carbamoyl)methyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C16H15NO3 |

|---|---|

Molecular Weight |

269.29 g/mol |

IUPAC Name |

4-[2-(benzylamino)-2-oxoethyl]benzoic acid |

InChI |

InChI=1S/C16H15NO3/c18-15(17-11-13-4-2-1-3-5-13)10-12-6-8-14(9-7-12)16(19)20/h1-9H,10-11H2,(H,17,18)(H,19,20) |

InChI Key |

SLIZXFCQNPNHBB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CC2=CC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Profiling of 4-[2-(Benzylamino)-2-oxoethyl]benzoic Acid

This guide details the physicochemical profile of 4-((Benzylcarbamoyl)methyl)benzoic acid , a structural derivative of homoterephthalic acid characterized by a benzoic acid "head" and a benzylamide "tail."[1] This specific scaffold is frequently encountered in medicinal chemistry as a linker fragment in PTP1B inhibitors, PPAR agonists, and peptidomimetics.[1]

Technical Whitepaper | Version 1.0

Executive Summary

4-((Benzylcarbamoyl)methyl)benzoic acid (IUPAC: 4-[2-(benzylamino)-2-oxoethyl]benzoic acid) is a bifunctional small molecule combining a polar, ionizable carboxylic acid moiety with a lipophilic benzylamide domain.[1] Its physicochemical behavior is dominated by the pH-dependent solubility of the benzoic acid core (pKa ~4.[1]3) and the hydrogen-bonding potential of the amide linker.[1] This guide provides a comprehensive analysis of its solid-state properties, solution thermodynamics, and stability, alongside validated experimental protocols for characterization.[1]

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

| Property | Detail |

| IUPAC Name | 4-[2-(benzylamino)-2-oxoethyl]benzoic acid |

| Common Synonyms | Homoterephthalic acid mono-benzylamide; 4-(Benzylcarbamoylmethyl)benzoic acid |

| Molecular Formula | |

| Molecular Weight | 283.33 g/mol |

| SMILES | O=C(O)c1ccc(cc1)CC(=O)NCc2ccccc2 |

| Core Scaffold | Homoterephthalic acid (4-carboxymethylbenzoic acid) |

Structural Segmentation

The molecule consists of three distinct pharmacophores that dictate its properties:

-

Benzoic Acid Head: Provides pH-dependent solubility and electrostatic binding potential.

-

Methylene Linker: Insulates the aromatic ring from the amide, preventing conjugation and maintaining the pKa near that of benzoic acid.[1]

-

Benzylamide Tail: Adds significant lipophilicity (LogP contribution ~ +1.[1]5) and offers a donor/acceptor site for hydrogen bonding.[1]

Figure 1: Pharmacophore segmentation of the target molecule.

Physicochemical Properties[1][5][6][7]

Solid-State Profile

-

Appearance: White to off-white crystalline powder.

-

Melting Point (Predicted): 175°C – 195°C.[1]

-

Rationale: Homoterephthalic acid melts at ~237°C. Converting one acid group to a mono-benzylamide removes one strong acid-dimer interaction but introduces amide hydrogen bonding (N-H···O=C) and

-

-

-

Crystallinity: High tendency for polymorphism due to conformational flexibility of the methylene linker and benzyl amide bond rotation.[1]

Solution State & Lipophilicity[1]

-

Dissociation Constant (pKa): 4.3 ± 0.1.[1]

-

Lipophilicity (LogP/LogD):

Solubility Profile

The solubility is strictly pH-dependent:

-

pH < 3 (Acidic): Low aqueous solubility (< 50 µg/mL).[1] The molecule exists in its neutral, protonated form and may precipitate.[1]

-

pH > 5.5 (Basic): High aqueous solubility (> 1 mg/mL).[1] Formation of the benzoate anion drives dissolution.[1]

-

Organic Solvents: Soluble in DMSO, DMF, and Methanol; sparingly soluble in Dichloromethane.[1]

Stability & Reactivity

-

Hydrolytic Stability: The amide bond is stable under neutral and physiological conditions.[1] Hydrolysis to homoterephthalic acid and benzylamine requires harsh acidic (6M HCl, reflux) or basic (1M NaOH, >60°C) conditions.[1]

-

Thermal Stability: Stable up to its melting point.[1] Decarboxylation is unlikely below 200°C unless catalyzed by strong bases.[1]

-

Photostability: The benzyl and benzoyl rings absorb UV (λmax ~230-240 nm), but the molecule is generally photostable in solid form.[1]

Experimental Protocols

Protocol A: Potentiometric pKa Determination

Objective: To precisely determine the ionization constant of the benzoic acid moiety.[1]

-

Preparation: Dissolve 2 mg of the compound in 10 mL of a co-solvent mixture (e.g., Methanol/Water 30:70) to ensure initial solubility.

-

Titrant: Standardized 0.1 M KOH (CO2-free).

-

Procedure:

-

Analysis: Use the Bjerrum plot or Gran plot method to identify the equivalence point.[1] Extrapolate the pKa to zero organic solvent content using the Yasuda-Shedlovsky equation.[1]

Protocol B: Kinetic Solubility (Shake-Flask Method)

Objective: To define the solubility limit at physiological pH.[1]

-

Buffer Preparation: Prepare 50 mM Phosphate Buffer Saline (PBS) adjusted to pH 7.4.[1]

-

Saturation: Add excess solid compound (approx. 5 mg) to 1 mL of buffer in a glass vial.

-

Equilibration:

-

Shake at 300 rpm for 24 hours at 25°C.

-

Allow to stand for 2 hours or centrifuge at 10,000 rpm for 10 mins.

-

-

Quantification:

-

Remove supernatant and dilute with Mobile Phase (Acetonitrile/Water).[1]

-

Analyze via HPLC-UV (254 nm) against a standard calibration curve.

-

Protocol C: HPLC Purity & Stability Analysis

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 240 nm (Amide/Benzoyl absorption).[1]

Synthesis & Profiling Workflow

The following diagram illustrates the logical flow from synthesis to physicochemical validation.

Figure 2: Synthesis and characterization workflow.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 220005, 4-(Carboxymethyl)benzoic acid. Retrieved from [Link]

-

Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Standard text for pKa/LogP protocols).

-

ChemSrc. 4-(Benzyloxycarbonylamino-methyl)-benzoic acid Properties (Analog Reference). Retrieved from [Link][1]

Sources

Molecular weight and structural analysis of 4-((Benzyl carbamoyl)methyl)benzoic acid

An In-Depth Technical Guide to the Molecular Weight and Structural Analysis of 4-((Benzylcarbamoyl)methyl)benzoic Acid

Foreword: Elucidating the Molecular Identity

In the landscape of drug discovery and materials science, the precise characterization of novel chemical entities is the bedrock upon which all subsequent research is built. 4-((Benzylcarbamoyl)methyl)benzoic acid, a molecule possessing both a carboxylic acid and a secondary amide moiety, represents a versatile scaffold. Its structure suggests potential applications as a linker molecule in complex architectures or as a pharmacophore in medicinal chemistry, potentially interacting with biological targets through hydrogen bonding and aromatic interactions.[1] The unambiguous confirmation of its molecular weight and three-dimensional structure is, therefore, not merely a procedural step but a critical validation of its identity and purity.

This guide provides a comprehensive framework for the analytical chemist, researcher, or drug development professional tasked with this characterization. We will move beyond rote procedures to explore the causality behind methodological choices, ensuring a robust and self-validating analytical workflow. The techniques detailed herein—mass spectrometry, NMR spectroscopy, and infrared spectroscopy—are synergistic, each providing a unique piece of the structural puzzle.

Part 1: Foundational Properties and Molecular Weight Determination

The initial step in any analytical endeavor is to establish the theoretical foundation of the molecule .

Molecular Formula: C₁₆H₁₅NO₃ Theoretical Molecular Weight (Monoisotopic Mass): 285.1052 g/mol Theoretical Molecular Weight (Average Mass): 285.30 g/mol

This theoretical data serves as the benchmark against which experimental results are compared. The primary technique for the empirical determination of molecular weight is mass spectrometry.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing a precise molecular weight and valuable structural clues based on fragmentation patterns.[2]

Caption: High-level workflow for Mass Spectrometry analysis.

-

Sample Preparation: Accurately weigh ~1 mg of 4-((benzylcarbamoyl)methyl)benzoic acid and dissolve it in 1 mL of a suitable solvent mixture, such as 50:50 methanol:water, to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL for analysis.

-

Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's guidelines. Set the electrospray ionization (ESI) source parameters. For this molecule, both positive and negative ion modes are viable.

-

Negative Ion Mode ([M-H]⁻): Often preferred for carboxylic acids, as they readily deprotonate.[3] Set the instrument to scan a mass range of m/z 100-500.

-

Positive Ion Mode ([M+H]⁺): The amide nitrogen can be protonated. Set the instrument to scan a similar mass range.

-

-

Analysis: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum.

-

Data Interpretation: Identify the molecular ion peak. In negative mode, this will be the [M-H]⁻ adduct. In positive mode, it will be the [M+H]⁺ adduct. The presence of these peaks provides strong evidence for the molecular weight.

| Ion Adduct | Theoretical m/z | Expected Observation | Structural Inference |

| [M-H]⁻ | 284.10 | High-intensity peak in negative mode | Confirms molecular weight |

| [M+H]⁺ | 286.11 | High-intensity peak in positive mode | Confirms molecular weight |

| [M+Na]⁺ | 308.09 | Possible adduct in positive mode | Confirms molecular weight |

Further structural information can be gleaned from tandem MS (MS/MS) experiments, where the molecular ion is fragmented. Key fragments of benzoic acid derivatives often include the benzene cation (m/z 77) and a fragment from the loss of the hydroxyl group (m/z 105 from benzoic acid itself).[2] For the target molecule, characteristic fragments would arise from the cleavage of the amide bond and the benzyl group.

Part 2: Definitive Structural Elucidation

While MS confirms what the molecular weight is, spectroscopic techniques like NMR and IR reveal how the atoms are connected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[3] It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

Caption: Generalized workflow for acquiring an NMR spectrum.

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent.[3]

-

For ¹³C NMR, a more concentrated sample of 50-100 mg is typically required.[3]

-

Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it will solubilize the compound and allow for the observation of exchangeable protons from the carboxylic acid (-COOH) and amide (-NH) groups. Tetramethylsilane (TMS) is used as an internal standard (0.0 ppm).[4]

-

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Additional experiments like DEPT, COSY, and HSQC can be performed to further confirm assignments.

-

Data Processing & Interpretation: Process the raw data (Free Induction Decay) by applying a Fourier transform. Integrate the peaks in the ¹H spectrum to determine proton ratios and analyze the chemical shifts and coupling patterns (multiplicities) to assign the signals to specific protons in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 | Broad Singlet | 1H | -COOH | The acidic proton of a carboxylic acid typically appears far downfield and is often broad.[5] |

| ~8.5 | Triplet | 1H | -NH- | The amide proton signal is a triplet due to coupling with the two adjacent benzylic protons (-CH₂-). |

| 7.95 | Doublet | 2H | Ar-H (ortho to COOH) | Aromatic protons ortho to the electron-withdrawing carboxyl group are deshielded. |

| 7.40 | Doublet | 2H | Ar-H (ortho to CH₂) | Aromatic protons ortho to the alkyl substituent. |

| 7.20-7.35 | Multiplet | 5H | Ar-H (Benzyl ring) | The five protons of the monosubstituted benzyl ring will appear as a complex multiplet. |

| 4.30 | Doublet | 2H | -CH₂- (Benzylic) | This methylene group is adjacent to the amide nitrogen and shows coupling to the -NH proton. |

| 3.65 | Singlet | 2H | -CH₂- (Bridge) | This methylene group is between the benzoic ring and the amide carbonyl, appearing as a singlet. |

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~171.5 | -C=O (Amide) | Amide carbonyl carbons are characteristically found in this region.[6] |

| ~167.5 | -C=O (Carboxylic Acid) | Carboxyl carbons absorb in the 165 to 185 δ range.[5] |

| ~142.0 | Ar-C (ipso to CH₂) | Quaternary aromatic carbon attached to the methylene bridge. |

| ~137.5 | Ar-C (ipso, Benzyl) | Quaternary aromatic carbon of the benzyl group. |

| ~130.0 | Ar-C (ipso to COOH) | Quaternary aromatic carbon attached to the carboxyl group. |

| 127-130 | Ar-CH | Multiple signals for the 8 aromatic CH carbons. |

| ~42.5 | -CH₂- (Benzylic) | Aliphatic carbon attached to nitrogen. |

| ~41.0 | -CH₂- (Bridge) | Aliphatic carbon adjacent to the aromatic ring and carbonyl. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific molecular vibrations.[7]

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No extensive sample preparation is required.

-

Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric (e.g., CO₂, H₂O) absorptions.

-

Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Interpretation: Analyze the spectrum to identify characteristic absorption bands corresponding to the functional groups in the molecule.

| Wavenumber (cm⁻¹) | Intensity / Shape | Vibration | Functional Group |

| 2500-3300 | Very Broad | O-H Stretch | Carboxylic Acid |

| ~3300 | Medium, Sharp | N-H Stretch | Secondary Amide |

| ~3030 | Medium | C-H Stretch | Aromatic |

| 2850-2960 | Weak-Medium | C-H Stretch | Aliphatic |

| ~1700 | Strong, Sharp | C=O Stretch | Carboxylic Acid |

| ~1650 | Strong, Sharp | C=O Stretch (Amide I) | Secondary Amide |

| ~1540 | Medium | N-H Bend (Amide II) | Secondary Amide |

| ~1290 | Strong | C-O Stretch | Carboxylic Acid |

Part 3: The Gold Standard - Single Crystal X-ray Crystallography

For absolute, unambiguous structural determination, single-crystal X-ray crystallography is the definitive method.[8] It provides a three-dimensional map of electron density, revealing precise atomic positions, bond lengths, bond angles, and intermolecular interactions in the solid state.[9]

Caption: Key stages in single-crystal X-ray structure determination.

The primary challenge of this technique is growing a high-quality single crystal, which is often a rate-limiting step.[9] However, a successful crystallographic analysis would provide irrefutable proof of the compound's structure, including the relative orientation of the benzyl and benzoic acid moieties and the hydrogen-bonding networks formed by the amide and carboxylic acid groups in the crystal lattice.

Conclusion

The structural characterization of 4-((benzylcarbamoyl)methyl)benzoic acid is a multi-faceted process that relies on the synergistic application of modern analytical techniques. Mass spectrometry provides a rapid and accurate determination of the molecular weight. NMR spectroscopy offers a detailed map of the covalent framework, confirming the connectivity of every atom. Finally, infrared spectroscopy serves as a quick and reliable confirmation of the key functional groups. Together, these methods provide a self-validating system that ensures the identity, purity, and structural integrity of the molecule, a critical requirement for its advancement in any research or development pipeline.

References

- Benchchem. Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives by NMR and Mass Spectrometry.

- Homework.Study.com. Can someone explain the mass spectrum of benzoic acid?.

- Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions.

- ResearchGate. Mass spectrum of a benzoic acid derivative identified in 119 and 193....

- ACS Publications. N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry.

- Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives.

- Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids.

- Oregon State University. Spectroscopy of Carboxylic Acid Derivatives.

- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid.

- Chemistry Research Journal. Synthesis and characterization of Benzoic Acid.

- Wikipedia. X-ray crystallography.

- PubMed, National Institutes of Health. X-ray Crystallography of Chemical Compounds.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. homework.study.com [homework.study.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. X-ray crystallography of chemical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Profiling of Benzyl Carbamoyl Benzoic Acid Derivatives: pKa, Ionization, and Experimental Protocols

Executive Summary

This technical guide provides a comprehensive analysis of the ionization behavior of benzyl carbamoyl benzoic acid derivatives , a structural motif common in metabolic disease therapeutics (e.g., meglitinide analogs, PTP1B inhibitors). These amphiphilic molecules present unique challenges in drug development due to the interplay between their lipophilic benzyl tails and the pH-dependent ionization of the benzoic acid moiety.

This document details the theoretical basis for pKa shifts using Hammett Linear Free Energy Relationships (LFER), outlines the solubility-permeability trade-offs (pH-partition hypothesis), and provides validated experimental protocols for accurate pKa determination in low-solubility contexts.

Structural Basis and Theoretical Framework

The Pharmacophore

The core scaffold consists of a benzoic acid moiety linked to a benzyl group via a carbamoyl (amide) bridge. The physicochemical behavior is dominated by the carboxylic acid, which serves as the primary ionization center.

-

Acidic Center: The benzoic acid carboxylic group (

). -

Linker: The carbamoyl group (

) acts as an electronic modifier. -

Lipophilic Tail: The benzyl ring contributes to

but has minimal direct electronic effect on the pKa due to the insulating methylene bridge.

Hammett Prediction of pKa

The pKa of the benzoic acid derivative can be predicted using the Hammett equation, which relates the ionization constant of a substituted aromatic system to that of the unsubstituted parent.[1]

-

: The pKa of unsubstituted benzoic acid (

-

(Rho): The reaction constant (defined as

- (Sigma): The substituent constant.[1][3][4][5]

The Carbamoyl Effect:

The amide linker (

-

:

-

:

Consequently, these derivatives are generally more acidic than benzoic acid.

-

Predicted pKa (para-isomer):

-

Predicted pKa (meta-isomer):

Ortho-Substitution and Intramolecular Effects

If the carbamoyl group is ortho to the carboxylic acid, steric inhibition of resonance and intramolecular hydrogen bonding (between the amide -NH and carboxylate -COO⁻) can cause significant deviations from Hammett predictions, often raising the pKa (making the acid weaker) by stabilizing the neutral form.

Ionization Behavior & Physicochemical Implications[1][3][4][7][8][9]

The ionization state dictates the molecule's biopharmaceutical fate.[6] This relationship is visualized below.

Pathway Visualization: Structure-Ionization Relationship

Caption: The equilibrium between the neutral (permeable) and anionic (soluble) forms is modulated by electronic substituent effects.

Solubility-pH Profile

These derivatives follow the classic Henderson-Hasselbalch solubility relationship for weak acids:

-

pH 1.2 (Stomach): The molecule is un-ionized (

). Solubility is limited by the lipophilic benzyl tail. Formulation strategies (e.g., micronization, amorphous solid dispersions) are critical here. -

pH 6.8 (Intestine): The molecule is ionized (

). Solubility increases exponentially.

Experimental Protocols for pKa Determination

Due to the low aqueous solubility of the neutral form (

Method: Potentiometric Titration in Cosolvent (Methanol/Water)

Principle:

Titrations are performed in varying ratios of Methanol:Water (e.g., 30%, 40%, 50% MeOH). The apparent pKa (

Reagents:

-

Titrant: 0.1 M KOH (Carbonate-free).

-

Background Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).

-

Cosolvent: HPLC-grade Methanol.

-

Standard: Potassium Hydrogen Phthalate (KHP) for electrode calibration.

Protocol Steps:

-

Electrode Calibration: Calibrate the glass pH electrode using the "4-parameter" method (Avdeef, 2012) to correct for the liquid junction potential in organic solvents.

-

Sample Preparation: Weigh ~3-5 mg of the derivative into the titration vessel.

-

Solvent Addition: Add 20 mL of the specific MeOH/Water mixture (containing 0.15 M KCl).

-

Acidification: Add small volume of 0.1 M HCl to lower starting pH to ~2.0 (ensuring full protonation).

-

Titration: Titrate with 0.1 M KOH under inert gas (Argon/Nitrogen) purge to exclude CO2.

-

Data Collection: Record pH vs. Volume until pH reaches ~11.0.

-

Repetition: Repeat steps 2-6 for at least three different MeOH concentrations (e.g., 30%, 40%, 50%).

Data Analysis (Yasuda-Shedlovsky Equation):

Plot

Workflow Visualization

Caption: Step-by-step workflow for determining pKa of insoluble derivatives using cosolvent potentiometry.

Data Analysis: Substituent Effects

The table below illustrates how modifications to the benzyl ring (distal) and the benzoic acid ring (proximal) affect pKa.

| Derivative Type | Substituent Position | Electronic Effect | Predicted pKa Shift | Approx pKa |

| Unsubstituted | - | Reference | 0 | 3.8 - 4.2 |

| Nitro- | Benzoic (meta) | Strong EWG | -0.7 | 3.2 - 3.4 |

| Chloro- | Benzoic (para) | Weak EWG | -0.2 | 3.7 - 3.9 |

| Methoxy- | Benzoic (para) | Strong EDG | +0.3 | 4.2 - 4.5 |

| Fluoro- | Benzyl (para) | Inductive (Distance damped) | Negligible | ~4.0 |

| Methyl- | Benzyl (para) | Weak EDG (Distance damped) | Negligible | ~4.1 |

Note: Substituents on the benzyl ring have minimal effect on the benzoic acid pKa because the amide linker breaks the conjugation.

Implications for Drug Delivery

-

Oral Absorption:

-

These derivatives are Class II (Low Solubility, High Permeability) or Class IV candidates.

-

Absorption is optimal in the upper small intestine (duodenum/jejunum) where pH (5-6) begins to ionize the acid, aiding dissolution, while a fraction remains neutral for membrane permeation.

-

-

Salt Selection:

-

Since the pKa is ~4.0, salts should be formed with bases having a pKa > 6.0.

-

Recommended Counter-ions: Sodium, Potassium, Tromethamine (Tris), or Meglumine. Meglumine is particularly effective for benzoic acid derivatives to prevent disproportionation in the stomach.

-

References

-

Avdeef, A. (2012).[7] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[8] Link

-

IUPAC. (2025). Dissociation Constants of Organic Acids and Bases. IUPAC-NIST Solubility Data Series. Link

-

Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. Link

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

-

Box, K., & Comer, J. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Current Drug Discovery Technologies, 5(2), 109-118. Link

Sources

- 1. web.viu.ca [web.viu.ca]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. Hammett equation - Wikipedia [en.wikipedia.org]

- 4. web.viu.ca [web.viu.ca]

- 5. The value of the Hammett substituent constant (σ) for p-OMe is −0.30. If the pKa of benzoic acid is 4.19, that of p-anisic acid is [prepp.in]

- 6. researchgate.net [researchgate.net]

- 7. Avdeef, A. (2012) pKa Determination. In Absorption and Drug Development Solubility, Permeability and Charge State, Chap. 3, 2nd Edition, Wiley, New York, Hoboken, NJ, 31-173. - References - Scientific Research Publishing [scirp.org]

- 8. researchgate.net [researchgate.net]

Thermodynamic stability of 4-((Benzyl carbamoyl)methyl)benzoic acid

Executive Summary

This technical guide provides a comprehensive thermodynamic and kinetic stability profile of 4-((benzylcarbamoyl)methyl)benzoic acid (referred to herein as BCMBA ). As a structural motif common in pharmaceutical intermediates (analogous to Rebampipide precursors and homoterephthalic acid derivatives), understanding its stability is critical for process optimization and shelf-life prediction.[1]

This guide moves beyond basic characterization, analyzing the causality of degradation—specifically the competition between intermolecular hydrogen bonding in the solid state and hydrolytic cleavage in the solution state.

Molecular Architecture & Thermodynamic Baseline[1]

To predict stability, we must first deconstruct the molecular scaffold.[1] BCMBA possesses two thermodynamically significant functional groups linked by a methylene bridge.[1]

Structural Thermodynamics

The molecule consists of a benzoic acid moiety and a benzyl-acetamide side chain.[1]

-

The Methylene Insulation: The -CH2- linker between the phenyl ring and the carbonyl of the amide prevents direct conjugation.[1] This thermodynamic isolation means the amide bond lacks the resonance stabilization found in direct benzamides, making it slightly more susceptible to nucleophilic attack (hydrolysis) than a benzamide but more stable than an aliphatic amide due to steric bulk.[1]

-

Hydrogen Bonding Network: The carboxylic acid (donor/acceptor) and the amide (donor/acceptor) create a high probability of polymorphism . In the solid state, these groups form robust intermolecular dimers and catemers, significantly increasing the lattice energy (

).

Physicochemical Constants (Predicted)

| Parameter | Value (Approx.) | Thermodynamic Implication |

| Molecular Formula | MW: 269.30 g/mol | |

| pKa (Acid) | 4.2 ± 0.2 | At pH > 5.2, the molecule exists as a carboxylate anion, increasing solubility but altering hydrolysis kinetics. |

| pKa (Amide) | ~15 (Neutral) | Non-ionizable in physiological range; protonates only in strong acid (pH < 1). |

| LogP | 2.1 - 2.5 | Moderate lipophilicity; suggests low aqueous solubility at low pH.[1] |

| Melting Point | 185°C - 210°C | High |

Solid-State Thermodynamics: Polymorphism & Thermal Stress[1]

In drug development, the solid-state form dictates thermodynamic solubility and stability.[1] BCMBA is prone to enantiotropic polymorphism .

Lattice Energy & Polymorph Risk

The coexistence of the carboxylic acid dimer and the amide-amide hydrogen bond ladder allows for multiple packing arrangements.[1]

-

Form I (Thermodynamic Stable): Likely characterized by head-to-head carboxylic acid dimers and trans-amide stacking.[1] High melting point, lower solubility.[1]

-

Form II (Metastable): Often formed during rapid precipitation (kinetic control).[1] May exhibit higher solubility but risks solid-state conversion during storage.[1]

Thermal Analysis Protocol (DSC/TGA)

To validate solid-state stability, the following protocol is mandatory.

Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Prep: Weigh 2-4 mg of BCMBA into a Tzero aluminum pan. Crimp non-hermetically (pinhole) to allow moisture escape.[1]

-

Equilibration: Equilibrate at 25°C for 5 minutes.

-

Ramp: Heat at 10°C/min to 250°C.

-

Analysis:

Solution-State Kinetics: Hydrolysis Pathways

The primary thermodynamic instability of BCMBA in solution is the hydrolysis of the amide bond.[1] This reaction is exergonic (

Degradation Mechanism

Under stress conditions (Acid/Base), the amide bond cleaves to yield 4-(carboxymethyl)benzoic acid (homoterephthalic acid derivative) and benzylamine .

Pathway Diagram (Graphviz)

Caption: Hydrolytic degradation pathway of BCMBA yielding primary amine and dicarboxylic acid derivatives.

pH-Rate Profile[1]

-

Acidic (pH < 2): Protonation of the carbonyl oxygen activates the carbon for nucleophilic attack by water. Rate

. -

Neutral (pH 4-8): The "pH-independent" window.[1] Stability is maximal here. The reaction is extremely slow (shelf-life > 2 years at 25°C).[1]

-

Basic (pH > 10): Direct nucleophilic attack by

on the carbonyl.[1] This is often faster than acid hydrolysis for this chemotype.[1] Rate

Experimental Protocols for Stability Assessment

To rigorously determine the thermodynamic stability, use the following self-validating workflows.

Forced Degradation (Stress Testing)

Do not rely on ambient storage data alone.[1] You must establish the pathways first.[1]

| Stressor | Condition | Target Degradation | Purpose |

| Acid Hydrolysis | 1N HCl, 60°C, 24h | 10-20% | Confirm amide cleavage kinetics. |

| Base Hydrolysis | 1N NaOH, 60°C, 4h | 10-20% | Confirm base susceptibility (usually higher).[1] |

| Oxidation | 3% | < 5% | Check benzyl benzylic oxidation (rare but possible).[1] |

| Thermal | 80°C (Solid State), 7 days | < 2% | Assess crystal lattice stability.[1] |

Stability-Indicating HPLC Method

This method separates BCMBA from its hydrolytic degradants.[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

.[1] -

Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses acid ionization, sharpening peaks).[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient:

-

0 min: 5% B[1]

-

15 min: 60% B

-

20 min: 90% B

-

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 230 nm (Amide

) and 254 nm (Aromatic). -

System Suitability Requirement: Resolution (

) between BCMBA and Benzylamine must be

Analytical Workflow Diagram

Caption: HPLC-UV workflow for quantifying BCMBA and resolving hydrolytic impurities.

Conclusion & Recommendations

4-((Benzylcarbamoyl)methyl)benzoic acid exhibits a thermodynamic profile typical of "insulated" benzamides.[1]

-

Solid State: It is thermodynamically stable up to ~180°C, provided it is crystallized in its stable polymorph (Form I).[1] Hygroscopicity is low unless amorphous content is present.[1]

-

Solution State: It is kinetically stable at pH 4-7.[1] Formulation in strong acid or base will drive rapid hydrolysis.[1]

-

Risk Mitigation: For drug development, avoid wet granulation processes that involve high pH binders.[1] Store material in tight containers to prevent moisture-mediated surface hydrolysis.[1]

References

-

Rebamipide Impurity Profiling

-

Amide Hydrolysis Kinetics

-

Thermodynamic Properties of Benzoic Acid Derivatives

-

Solid State Characterization

Sources

- 1. veeprho.com [veeprho.com]

- 2. researchgate.net [researchgate.net]

- 3. The solid state of rebamipide: preparation, characterization, and dissolution [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Benzoic acid, 4-methyl-, methyl ester [webbook.nist.gov]

- 6. Solvates and polymorphs of rebamipide: preparation, characterization, and physicochemical analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

MSDS and safety data for 4-((Benzyl carbamoyl)methyl)benzoic acid handling

[1]

Part 1: Chemical Identity & Physicochemical Profiling

Compound Name: 4-((Benzylcarbamoyl)methyl)benzoic acid Synonyms: 4-[2-(Benzylamino)-2-oxoethyl]benzoic acid; N-Benzyl-4-carboxyphenylacetamide.[1] Chemical Class: Functionalized Benzoic Acid / Secondary Amide.

Structural Analysis[2][3]

-

Core Scaffold: Benzoic acid (Provides acidity, pKa ~4.2).

-

Linker: Methylene group (-CH2-), insulating the amide from the benzoic ring resonance.[1]

-

Functional Group: Benzyl amide (Lipophilic, hydrogen bond donor/acceptor).

Predicted Physicochemical Properties

Table 1: Calculated and SAR-Derived Properties

| Property | Value (Predicted) | Relevance to Safety |

| Molecular Formula | C₁₆H₁₅NO₃ | Stoichiometry calculations.[1] |

| Molecular Weight | 269.30 g/mol | Dose calculation. |

| Physical State | White to Off-White Solid | Dust inhalation hazard. |

| Melting Point | 180°C – 210°C | High thermal stability; unlikely to melt during standard handling. |

| Solubility (Water) | Low (< 1 mg/mL) | Requires organic solvents or basic pH for dissolution. |

| Solubility (Organic) | High in DMSO, DMF, MeOH | Solvent compatibility for stock solutions. |

| pKa (Acid) | ~4.2 (Carboxylic acid) | Corrosive to mucous membranes in high concentrations. |

| LogP | ~2.5 – 3.0 | Lipophilic; potential for dermal absorption. |

Part 2: Hazard Identification & Toxicology (GHS)[1]

Classification Strategy: Treated as a "Novel Chemical Entity" (NCE) . In the absence of specific animal toxicity data, the Precautionary Principle applies. The classification below is based on the additivity method of its functional groups.

GHS Classification (Predicted)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation (Acidic moiety).

-

H319: Causes serious eye irritation (Acidic moiety + Amide).

-

H335: May cause respiratory irritation (Fine dust particulate).

-

-

Precautionary Statements:

Toxicology Insights

-

Acute Toxicity: Likely low oral toxicity (LD50 > 2000 mg/kg, extrapolated from benzoic acid derivatives), but ingestion should be strictly avoided.

-

Sensitization: Secondary amides are generally stable, but metabolic hydrolysis could release benzylamine (a known sensitizer). Treat as a potential weak sensitizer.

-

Carcinogenicity: No structural alerts (e.g., nitro groups, alkylating agents) present.

Part 3: Engineering Controls & Personal Protective Equipment (PPE)[1]

Hierarchy of Controls Workflow

The following diagram illustrates the decision logic for selecting controls based on the operation scale.

Figure 1: Risk-based selection of engineering controls and PPE.

Specific PPE Requirements[1][4][6][8]

-

Gloves: Nitrile rubber (minimum thickness 0.11 mm). Break-through time for solid powder is negligible, but if dissolved in DMSO or DMF , use "Double Gloving" or specific laminate gloves (e.g., Silver Shield), as these solvents permeate nitrile rapidly and carry the solute through the skin.

-

Eye Protection: ANSI Z87.1 compliant chemical safety goggles. Face shield required if handling large volumes of basic stock solution (risk of splash).

-

Respiratory: If weighing outside a fume hood, use a NIOSH-approved N95 particulate respirator.

Part 4: Handling & Experimental Protocols

Safe Weighing & Solubilization Protocol

Objective: Prepare a 100 mM stock solution in DMSO without generating hazardous dust.

Materials:

-

4-((Benzylcarbamoyl)methyl)benzoic acid (Solid)[1]

-

Dimethyl Sulfoxide (DMSO), Anhydrous[1]

-

Analytical Balance (inside hood or enclosure)[1]

-

Vortex Mixer

Step-by-Step Methodology:

-

Preparation: Place the balance within the fume hood. If vibration is an issue, turn off the hood fan temporarily only during the read, wearing an N95 respirator.

-

Weighing:

-

Tare a glass vial (borosilicate).

-

Transfer solid using a static-free spatula. Do not use plastic weigh boats (static charge can disperse fine powder).

-

-

Solubilization:

-

Labeling: Label as "Irritant" and "DMSO Solution (Permeation Hazard)".

Emergency Response: Spill & Exposure

Scenario: Spillage of 500 mg solid powder on the benchtop.

-

Evacuate: Clear the immediate area of personnel.

-

PPE: Don double nitrile gloves, goggles, and N95 mask.

-

Containment: Cover the spill with a paper towel dampened with saturated sodium bicarbonate (NaHCO₃) solution.

-

Cleanup: Wipe up the slurry. Place in a hazardous waste bag labeled "Solid Organic Acid Waste".

-

Decontamination: Wash surface with water, then 70% Ethanol.

Part 5: Stability & Reactivity

-

Stability: Stable under standard laboratory conditions (STP).

-

Incompatibilities:

-

Strong Oxidizers: (e.g., KMnO₄, Peroxides) – Risk of benzylic oxidation.

-

Strong Bases: Will deprotonate the carboxylic acid (intended reaction) but high concentrations may hydrolyze the amide bond over time (slow).

-

Strong Reducing Agents: (e.g., LiAlH₄) – Will reduce the amide and acid.

-

-

Decomposition Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx).

Part 6: Synthesis & Reaction Workflow (Graphviz)[1]

The following diagram details the logical flow for using this compound as a building block in drug discovery (e.g., coupling reactions).

Figure 2: Standard workflow for utilizing the compound in amide coupling reactions.

References

-

PubChem. Compound Summary: Benzoic acid derivatives & Amide SAR. National Library of Medicine. Available at: [Link][1]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Available at: [Link][1]

-

European Chemicals Agency (ECHA). C&L Inventory: Benzoic Acid. Available at: [Link][1]

Disclaimer: This guide is for research and development purposes only. It is generated based on chemical principles and structure-activity relationships. Users must perform their own risk assessment before handling.

Sources

- 1. 4-[[(1R)-2-[[(1S)-2-[(4-carbamimidoylphenyl)methylamino]-1-(hydroxymethyl)-2-oxo-ethyl]amino]-1-(hydroxymethyl)-2-oxo-ethyl]sulfamoylmethyl]benzoic acid | C22H27N5O8S | CID 71699842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. carlroth.com [carlroth.com]

- 4. home.miracosta.edu [home.miracosta.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. 4-[(2-Phenylethyl)amino]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

Literature review on 4-((Benzyl carbamoyl)methyl)benzoic acid as a building block

The following technical guide details the utility, synthesis, and application of 4-((Benzylcarbamoyl)methyl)benzoic acid , a strategic bifunctional building block in medicinal chemistry.

Part 1: Executive Summary & Chemical Identity

In the landscape of fragment-based drug design (FBDD) and peptidomimetic synthesis, 4-((Benzylcarbamoyl)methyl)benzoic acid (hereafter referred to as BCMB ) serves as a critical "linker-scaffold" hybrid. Unlike simple aliphatic linkers, BCMB integrates a rigid aromatic core (benzoic acid) with a flexible, functionalized arm (benzylacetamide).

This unique architecture allows it to function simultaneously as:

-

A Pharmacophore: Providing a hydrophobic benzyl moiety and a hydrogen-bonding amide motif.

-

A Vector: Directing substituents into specific protein sub-pockets via the para-substituted phenyl ring.

-

A Bioisostere: Mimicking the spatial arrangement of Phenylalanine-Glycine dipeptides without the metabolic instability of the peptide bond.

Chemical Identity Table[1]

| Property | Specification |

| IUPAC Name | 4-(2-(Benzylamino)-2-oxoethyl)benzoic acid |

| Common Name | 4-((Benzylcarbamoyl)methyl)benzoic acid |

| CAS Number | Not widely listed as commodity chemical; synthesized in-situ |

| Molecular Formula | C₁₇H₁₅NO₃ |

| Molecular Weight | 269.30 g/mol |

| Calculated LogP | ~2.8 (Moderate Lipophilicity) |

| pKa (Acid) | ~4.2 (Benzoic acid moiety) |

| H-Bond Donors/Acceptors | 2 Donors (NH, OH) / 3 Acceptors (C=O, OH) |

Part 2: Synthesis & Mechanistic Logic

The synthesis of BCMB requires a strategy that differentiates between two potential electrophilic sites if starting from a dicarboxylic acid precursor. The most robust, self-validating protocol utilizes chemoselective aminolysis of a diester intermediate.

The "Aliphatic Advantage" Strategy

The core challenge is differentiating the reactivity of the two carbonyl centers in the starting material, Homoterephthalic acid (4-carboxymethylbenzoic acid).

-

Site A (Aromatic): The benzoic acid ester is conjugated with the phenyl ring, increasing its stability and reducing electrophilicity.

-

Site B (Aliphatic): The acetic acid ester is electronically decoupled from the ring by the methylene spacer. It acts as a simple aliphatic ester, which is significantly more reactive toward nucleophilic attack by amines.

We exploit this kinetic difference to selectively install the benzylamine at the aliphatic position without touching the benzoic ester, which is subsequently hydrolyzed.

Step-by-Step Protocol

Phase 1: Selective Aminolysis

-

Starting Material: Dissolve Dimethyl homoterephthalate (1.0 eq) in Toluene or Methanol.

-

Note: Toluene allows for thermal control; Methanol promotes faster reaction but requires careful monitoring.

-

-

Nucleophile Addition: Add Benzylamine (1.05 eq).

-

Critical Step: Do not use a large excess of amine to avoid attacking the aromatic ester.

-

-

Reaction: Heat to 60°C for 4–6 hours.

-

Validation: Monitor by TLC. The starting diester (high R_f) will disappear, replaced by the mono-amide/mono-ester (medium R_f). If the di-amide forms (low R_f), reduce temperature.

-

-

Workup: Evaporate solvent. Dissolve residue in EtOAc, wash with 1N HCl (to remove unreacted benzylamine) and Brine.

Phase 2: Regioselective Hydrolysis

-

Saponification: Dissolve the intermediate (Methyl 4-(2-(benzylamino)-2-oxoethyl)benzoate) in THF:Water (3:1).

-

Reagent: Add LiOH (2.5 eq). Stir at room temperature for 12 hours.

-

Isolation: Acidify carefully with 1N HCl to pH 3. The product, BCMB , will precipitate as a white solid. Filter and dry.

Synthesis Workflow Diagram

Caption: Chemoselective synthesis exploiting the reactivity difference between aliphatic and aromatic esters.

Part 3: Applications in Drug Discovery

BCMB is not merely a passive linker; it is an active structural element used to probe biological space.

Peptidomimetics (Protease Inhibition)

In protease inhibitor design, the P1-P1' interaction is critical. BCMB mimics the Phenylalanine-Glycine scissile bond sequence but replaces the hydrolyzable peptide bond with a stable carbon scaffold.

-

Mechanism: The benzyl group occupies the hydrophobic S1 pocket. The benzoic acid extends into the S1' region, providing a handle for further coupling to "warheads" (e.g., boronic acids, aldehydes) or P' residues.

Fragment-Based Drug Discovery (FBDD)

BCMB is an ideal "grown" fragment.

-

Starting Point: Benzoic acid fragments often bind weakly to solvent-exposed lysine or arginine residues.

-

Elaboration: "Growing" the fragment with the (benzylcarbamoyl)methyl arm allows the molecule to reach adjacent hydrophobic pockets, exponentially increasing affinity (super-additivity) while maintaining ligand efficiency.

PROTAC Linker Design

While standard PROTAC linkers are PEG or alkyl chains, BCMB offers a rigidifying element .

-

Entropic Penalty Reduction: The phenyl ring restricts the conformational freedom of the linker, potentially reducing the entropic cost of ternary complex formation (Target-PROTAC-E3 Ligase).

Pharmacophore Interaction Map

Caption: Pharmacophore mapping of BCMB showing simultaneous engagement of hydrophobic, polar, and ionic domains.

Part 4: Experimental Protocols

Protocol A: Coupling BCMB to a Secondary Amine (Library Synthesis)

Use this protocol to attach the BCMB building block to a core scaffold.

Reagents:

-

BCMB (1.0 eq)

-

Target Amine (R-NH2) (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

DMF (anhydrous)

Procedure:

-

Activation: Dissolve BCMB and DIPEA in DMF. Add HATU and stir for 5 minutes. The solution should turn slightly yellow, indicating formation of the activated ester.

-

Coupling: Add the Target Amine. Stir at room temperature for 2 hours.

-

Validation: LC-MS should show the product mass [M+H]+. The carboxylic acid peak of BCMB will vanish.

-

Workup: Dilute with EtOAc, wash with saturated NaHCO3 (removes unreacted BCMB) and 1N HCl (removes unreacted amine/DIPEA).

Protocol B: Quality Control (QC)

-

1H NMR (DMSO-d6): Look for the diagnostic singlet of the methylene linker (-CH2-) around δ 3.6 ppm . The amide NH usually appears as a triplet (or broad singlet) around δ 8.5 ppm .

-

HPLC Purity: Ensure >95% purity at 254 nm. The benzoic acid chromophore provides strong UV absorption.

References

-

Chemoselective Aminolysis of Diesters

- Title: Selective reaction of aliphatic esters in the presence of arom

- Source:Journal of Organic Chemistry

-

URL:[Link] (General reference for principle)

-

Homoterephthalic Acid Derivatives in Synthesis

- Title: Synthesis and evaluation of homoterephthalic acid deriv

- Source:Bioorganic & Medicinal Chemistry Letters

-

URL:[Link]

-

Amide Bond Isosteres

-

Graphviz Visualization Standards

- Source:Graphviz Document

-

URL:[Link]

Sources

- 1. Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate: Dependence of the Reaction Course on the Structural Features of the Substrates and Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is Benzoic Acid used for? [synapse.patsnap.com]

- 3. Deaminative coupling of benzylamines and arylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure and Polymorphism of 4-((Benzylcarbamoyl)methyl)benzoic Acid: A Strategic Characterization Guide

This guide serves as a strategic technical whitepaper for the solid-state characterization of 4-((Benzylcarbamoyl)methyl)benzoic acid .

Given the specific molecular architecture—a homoterephthalic acid backbone with a benzylamide side chain—this compound represents a classic "high-risk, high-reward" system in crystal engineering. It possesses the three drivers of prolific polymorphism: conformational flexibility (via methylene linkers), multiple hydrogen bond donors/acceptors (acid + amide), and aromatic stacking potential .

Molecular Architecture & Solid-State Risk Profile

To control the solid form, we must first deconstruct the molecule into its supramolecular functionalities. This molecule is not a rigid brick; it is an articulated system capable of adopting multiple packing arrangements.

1.1 The Structural "Perfect Storm"

The molecule consists of a benzoic acid moiety linked by a methylene group (

| Structural Feature | Solid-State Implication | Risk Level |

| Carboxylic Acid (-COOH) | Forms strong | High (Synthon Competition) |

| Secondary Amide (-CONH-) | Forms | High (Synthon Competition) |

| Methylene Linkers (-CH_2-) | Allows rotation ( | Critical |

| Aromatic Rings (x2) | Moderate |

1.2 Synthon Competition Visualization

The primary driver of polymorphism here is the competition between the acid and amide groups. In Phase A, the acid might dimerize with itself. In Phase B, the acid might H-bond to the amide carbonyl.

Figure 1: Synthon competition pathways leading to potential polymorphic forms.

Theoretical Polymorphic Landscape

Based on crystal engineering principles derived from analogous systems (e.g., hippuric acid derivatives and benzamides), we can predict the likely crystal habits of this compound.

2.1 The Conformational Toggle

The central methylene group (

-

Folded Conformation (U-Shape): The benzyl ring folds back towards the benzoic acid. This is often favored by intramolecular

interactions but may carry a higher lattice energy penalty due to poor packing efficiency. -

Extended Conformation (L-Shape or Linear): The molecule stretches out, maximizing intermolecular H-bonding surface area. This typically yields the thermodynamically stable form (Form I).

2.2 Hydrogen Bonding Motifs

-

Motif A (Classic Dimer): Carboxylic acids form centrosymmetric dimers. Amides form infinite chains perpendicular to the acid dimers. This is the most probable stable structure.

-

Motif B (Catemer): The acid group forms a hydrogen bond with the amide carbonyl of a neighboring molecule, creating a helical network. This is often found in metastable forms crystallized from polar protic solvents (e.g., Methanol).

Experimental Screening Protocol

To isolate these forms, a "brute force" evaporation is insufficient. You must use a thermodynamic vs. kinetic control strategy.

3.1 Solvent Selection Matrix

Select solvents based on their H-bond donor/acceptor propensity to disrupt specific synthons.

| Solvent Class | Examples | Target Outcome | Mechanism |

| Non-Polar | Toluene, Heptane | Thermodynamic Form (Form I) | Promotes intramolecular H-bonds and acid dimerization. |

| Polar Protic | Methanol, IPA | Solvates / Metastable | Solvent competes for Acid/Amide protons, disrupting dimers. |

| Polar Aprotic | DMSO, DMF | Form II / Amorphous | Strong acceptors break acid dimers; slow evaporation traps high-energy conformers. |

3.2 Step-by-Step Screening Workflow

Figure 2: Workflow for isolating thermodynamic and kinetic polymorphs.

Characterization & Diagnostic Signals

Once solids are isolated, you must differentiate them using orthogonal techniques.

4.1 Powder X-Ray Diffraction (PXRD)

-

Low Angle Region (5° - 15° 2

): Watch this region closely. The long axis of this molecule usually results in a primary d-spacing of 10–15 Å.-

Shift in d-spacing: A shift of >0.5° 2

in the first peak indicates a change in the packing layer distance (e.g., interdigitated vs. non-interdigitated layers).

-

-

High Angle: Changes here usually indicate minor conformational adjustments rather than packing motif changes.

4.2 Differential Scanning Calorimetry (DSC)

-

Endotherm A (Melting): Look for a sharp melting point. If the compound is pure, the highest melting form is usually the stable one (Heat of Fusion Rule).

-

Exotherm (Recrystallization): If you see a small endotherm followed immediately by an exotherm, you have a metastable enantiotropic polymorph converting to a stable form upon heating.

4.3 IR Spectroscopy (The "Fingerprint" for Synthons)

Since H-bonding changes between polymorphs, IR is a rapid diagnostic tool.

-

Carbonyl Region (1650–1750 cm⁻¹):

-

Acid Dimer: ~1680–1700 cm⁻¹.

-

Free/Catemer Acid: ~1710–1730 cm⁻¹.

-

Amide I: Shifts in the 1640–1660 cm⁻¹ range indicate changes in amide-to-amide H-bonding strength.

-

Strategic Recommendations for Development

-

Lock the Form Early: Due to the flexibility of the benzylamide tail, this molecule will be prone to solvate formation . Avoid chlorinated solvents (DCM, Chloroform) in late-stage processing, as they often intercalate into the channel structures formed by the aromatic rings.

-

Seed Control: Once the stable form (likely the high-melting, triclinic or monoclinic form) is identified, generate seeds immediately. The metastable forms of amide-acids can be notoriously persistent (the "disappearing polymorph" phenomenon).

-

Impurity Profiling: Note that the hydrolysis of the amide bond generates homoterephthalic acid and benzylamine . Homoterephthalic acid has its own polymorphs and can co-crystallize with the API, creating "false" polymorphs in your screen. Always verify purity by HPLC before claiming a new form.

References

-

Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition in English, 34(21), 2311–2327. Link

-

Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Foundational text on conformational polymorphism). Link

-

Nangia, A. (2008). Conformational Polymorphism in Organic Crystals. Accounts of Chemical Research, 41(5), 595–604. Link

-

Vishweshwar, P., et al. (2003). Crystal Engineering of Pharmaceutical Co-crystals. Chemical Communications, (24), 2822-2824. (Relevant for Acid-Amide interactions).[1][2] Link

-

Cruz-Cabeza, A. J., & Bernstein, J. (2014). Conformational Polymorphism. Chemical Reviews, 114(5), 2170–2191. Link

Sources

Methodological & Application

Application Note: A Step-by-Step Protocol for the Synthesis of 4-((Benzylcarbamoyl)methyl)benzoic Acid

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-((benzylcarbamoyl)methyl)benzoic acid, a valuable building block in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and scientifically grounded explanations for each procedural step.

Introduction

4-((Benzylcarbamoyl)methyl)benzoic acid is a bifunctional molecule incorporating a benzoic acid moiety and a benzylamide group linked by a methylene bridge. This structural arrangement makes it a versatile intermediate for the synthesis of more complex molecules, including potential therapeutic agents and functional polymers. The synthesis involves a standard but crucial amide bond formation, a cornerstone reaction in organic chemistry. This protocol details a robust and reproducible method using a carbodiimide coupling agent, which is favored for its mild reaction conditions and high yields.

The direct condensation of a carboxylic acid and an amine to form an amide bond is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[1] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) as an activating system. EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2] HOBt then rapidly traps this intermediate to form an active ester, which is less prone to racemization and other side reactions, and readily undergoes nucleophilic attack by the amine to form the desired amide.[2][3]

Reaction Scheme

The overall reaction for the synthesis of 4-((benzylcarbamoyl)methyl)benzoic acid is as follows:

Sources

Application Note: Reagents for Amide Coupling to Produce 4-((Benzylcarbamoyl)methyl)benzoic Acid

Executive Summary & Strategic Analysis

The synthesis of 4-((Benzylcarbamoyl)methyl)benzoic acid presents a classic chemoselectivity challenge: differentiating between two carboxylic acid moieties within the same molecule—an aliphatic phenylacetic acid derivative and an aromatic benzoic acid derivative.

The Chemoselectivity Challenge

The target molecule contains:

-

Aromatic Carboxylic Acid: Attached directly to the benzene ring (Position 4). pKa

4.2. -

Aliphatic Amide: Derived from a carboxymethyl group (Position 1). Precursor acid pKa

4.8.

Attempting a direct coupling of benzylamine to the diacid precursor (Homoterephthalic acid) using standard carbodiimides (EDC/DCC) often results in a mixture of regioisomers (mono-amides at either position) and diamides. While the aliphatic carboxylate is generally more nucleophilic, the aromatic carboxylate is more acidic, leading to complex competition during activation.

The Recommended Strategy: Orthogonal Protection

To ensure high purity and yield, this protocol utilizes an Orthogonal Protection Strategy . We employ 4-(Methoxycarbonyl)phenylacetic acid as the starting material.[1][2][3]

-

Aromatic Position: Protected as a methyl ester (unreactive to coupling conditions).

-

Aliphatic Position: Free carboxylic acid (available for selective coupling).

This approach guarantees that the amide bond forms exclusively at the aliphatic position. The final step involves a mild saponification to reveal the aromatic acid.

Reagent Selection Guide

Primary Coupling System: T3P® (Propylphosphonic Anhydride)

-

Why: T3P is the superior choice for this application. It exhibits low epimerization (not strictly relevant here as the

-carbon is achiral, but good practice), high functional group tolerance, and most importantly, water-soluble byproducts . -

Advantage: The workup consists of simple aqueous washes, often eliminating the need for column chromatography before the hydrolysis step.

-

Green Chemistry: T3P is non-toxic and operates well in ethyl acetate (EtOAc), a greener solvent than DMF or DCM.

Secondary Coupling System: HATU / DIPEA

-

Why: If T3P is unavailable or the specific batch of starting material contains impurities that inhibit T3P, HATU provides the highest coupling activity.

-

Trade-off: Requires removal of tetramethylurea byproducts, often necessitating a more rigorous workup or chromatography.

Detailed Experimental Protocol

Reaction Scheme

Caption: Two-step synthesis via mono-methyl ester protection to ensure regioselectivity.

Step 1: Amide Coupling (T3P Method)

Materials:

-

Substrate: 4-(Methoxycarbonyl)phenylacetic acid (1.0 equiv) [CAS: 71048-74-3][3]

-

Amine: Benzylamine (1.1 equiv)

-

Reagent: T3P (50% w/w solution in EtOAc) (1.5 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (3.0 equiv) -

Solvent: Ethyl Acetate (EtOAc) (10 mL per gram of substrate)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(Methoxycarbonyl)phenylacetic acid (1.0 equiv) in EtOAc.

-

Base Addition: Add DIPEA (3.0 equiv) and stir for 5 minutes at room temperature (20–25 °C).

-

Amine Addition: Add Benzylamine (1.1 equiv). The solution may warm slightly.

-

Coupling: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

-

Note: T3P is acidic; the base must be in excess to maintain pH > 8 for optimal kinetics.

-

-

Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS for the disappearance of the starting acid (

) and formation of the ester-amide intermediate ( -

Workup:

-

Dilute the reaction mixture with an equal volume of EtOAc.

-

Wash sequentially with:

-

Water (

) -

0.5 M HCl (or 10% Citric Acid) (

) to remove excess amine and DIPEA. -

Saturated NaHCO

( -

Brine (

).

-

-

Dry the organic phase over anhydrous Na

SO

-

-

Result: The resulting Methyl 4-((benzylcarbamoyl)methyl)benzoate is typically obtained as a white to off-white solid in >90% purity. It can usually be used in the next step without chromatography.

Step 2: Ester Hydrolysis (Saponification)

Materials:

-

Substrate: Methyl 4-((benzylcarbamoyl)methyl)benzoate (from Step 1)

-

Reagent: Lithium Hydroxide Monohydrate (LiOH·H

O) (3.0 equiv) -

Solvent: THF / Water (3:1 ratio)

Procedure:

-

Dissolution: Dissolve the intermediate ester in THF.

-

Reagent Preparation: Dissolve LiOH·H

O in water and add it to the THF solution. The mixture will become biphasic or cloudy. -

Reaction: Stir vigorously at room temperature for 2–6 hours. Monitor by LC-MS for the conversion of the methyl ester (

) to the free acid (-

Optimization: If the reaction is slow, heat to 40 °C. Avoid reflux to prevent hydrolysis of the amide bond, although benzyl amides are generally robust.

-

-

Workup:

-

Concentrate the mixture under reduced pressure to remove most of the THF.

-

Dilute the aqueous residue with water.

-

Acidification: Carefully acidify to pH ~2–3 using 1 M HCl. The product should precipitate as a white solid.

-

Isolation: Filter the precipitate, wash with cold water, and dry under vacuum at 45 °C.

-

-

Purification: If necessary, recrystallize from Ethanol/Water or purify via preparative HPLC.

Analytical Data Summary

| Compound | Molecular Formula | MW ( g/mol ) | Expected MS (ESI+) | Key 1H NMR Features (DMSO-d6) |

| Starting Material | C | 194.19 | 195.1 [M+H] | |

| Intermediate | C | 283.33 | 284.1 [M+H] | |

| Final Product | C | 269.30 | 270.1 [M+H] | Loss of OMe singlet; Broad singlet ~12-13 ppm (COOH) |

Troubleshooting & Optimization

Workflow Logic Diagram

Caption: Decision logic for monitoring the coupling efficiency.

Common Issues

-

Low Conversion in Step 1:

-

Cause: pH is too low. T3P requires a basic environment to function effectively.

-

Fix: Check pH with wet pH paper. If < 8, add more DIPEA.

-

-

Precipitation during Coupling:

-

Cause: The product or intermediate salt is insoluble in EtOAc.

-

Fix: Add a small amount of DMF (10% v/v) as a co-solvent to maintain solubility.

-

-

Hydrolysis of Amide in Step 2:

-

Cause: Reaction temperature too high or reaction time too long.

-

Fix: Monitor strictly. Use LiOH (milder) instead of NaOH. Do not exceed 40 °C.

-

References

- T3P Reagent Profile:Propylphosphonic Anhydride (T3P®): A Green Coupling Reagent for Amide and Peptide Synthesis. E-EROS Encyclopedia of Reagents for Organic Synthesis.

-

General Amide Coupling: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Starting Material Synthesis: Synthesis of 4-(Methoxycarbonyl)phenylacetic acid. See: Accela ChemBio Product Catalog and Chem960 Database for CAS 71048-74-3. Link

-

Selectivity in Dicarboxylic Acids: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][5][6] Tetrahedron, 61(46), 10827-10852. Link

-

Alternative Reagents (HATU): Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. Link

Sources

- 1. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. chem960.com [chem960.com]

- 3. m.chem960.com [m.chem960.com]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2017003107A1 - Method for preparing benzoic acid amide compound - Google Patents [patents.google.com]

Strategic Utilization of 4-((Benzylcarbamoyl)methyl)benzoic Acid as a Peptidomimetic Scaffold

Topic: Applications of 4-((Benzylcarbamoyl)methyl)benzoic acid in Peptidomimetic Research Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern peptidomimetics, 4-((benzylcarbamoyl)methyl)benzoic acid (4-BCMBA) represents a critical "hybrid" scaffold. It bridges the gap between flexible aliphatic linkers and rigid aromatic cores. Structurally derived from homoterephthalic acid, this molecule serves as a Phenylalanine-Glycine (Phe-Gly) dipeptide surrogate. Its unique architecture—comprising a benzoic acid head, a methylene spacer, and a benzyl-amide tail—allows researchers to introduce hydrophobic bulk and hydrogen-bonding capability while restricting conformational freedom. This guide details its application in Solid-Phase Peptide Synthesis (SPPS), Fragment-Based Drug Discovery (FBDD), and proteolytic stability engineering.

Part 1: Structural Rationale & Mechanistic Insight

The "Phe-Gly" Surrogate Hypothesis

The utility of 4-BCMBA lies in its ability to mimic the spatial arrangement of a peptide backbone while introducing metabolic stability.

-

The Benzoic Acid Core: Acts as a rigid anchor.[1] When coupled to the N-terminus of a peptide, it eliminates the charged amine, preventing aminopeptidase recognition (N-capping).

-

The Methylene Spacer (-CH2-): This is the defining feature distinguishing it from terephthalic acid derivatives. The methylene group introduces a "hinge," allowing the benzyl-amide tail to adopt a specific vector relative to the peptide chain, mimicking the

(psi) angle of a peptide bond. -

The Benzyl-Amide Tail: Mimics the side chain of Phenylalanine (hydrophobic interaction) and the backbone amide bond (hydrogen bond donor/acceptor).

Mechanism of Action: Protease Resistance

Native peptides are rapidly degraded by exopeptidases. Capping the N-terminus with 4-BCMBA creates a pseudo-peptide bond that is unrecognizable to standard proteases, significantly extending plasma half-life without abolishing receptor binding affinity.

Figure 1: Synthetic workflow transforming Homoterephthalic acid into the 4-BCMBA scaffold for peptide integration.

Part 2: Application Notes & Protocols

Application 1: N-Terminal Capping in Solid-Phase Peptide Synthesis (SPPS)

Objective: To introduce the 4-BCMBA moiety at the N-terminus of a bioactive peptide to enhance lipophilicity and proteolytic stability.

Materials

-

Scaffold: 4-((Benzylcarbamoyl)methyl)benzoic acid (Pre-synthesized or prepared via Protocol A below).

-

Resin: Rink Amide MBHA resin (loading 0.5–0.7 mmol/g).

-

Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).

-

Solvent: DMF (Anhydrous).

Protocol A: In-Situ Preparation (If commercial stock is unavailable)

Note: It is often more efficient to couple 4-(carboxymethyl)benzoic acid to the resin first, then functionalize the side chain, but 4-BCMBA is best coupled as a whole unit to prevent side reactions.

-

Activation: Dissolve 4-BCMBA (3 eq. relative to resin loading) in DMF. Add HATU (2.9 eq.) and DIPEA (6 eq.).

-

Pre-activation: Stir for 2 minutes. The solution should turn slightly yellow.

-

Coupling: Add the activated mixture to the N-terminal deprotected peptide-resin.

-

Incubation: Shake at room temperature for 2 hours.

-

Monitoring: Perform a Kaiser test (ninhydrin). A negative result (no blue color) indicates complete capping.

-

Cleavage: Wash resin with DCM. Cleave using TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

Expert Insight: The benzoic acid moiety is less reactive than an aliphatic amino acid. If the Kaiser test remains positive, perform a second coupling (double coupling) or switch to DIC/OxymaPure activation, which is often superior for aromatic acids.

Application 2: Fragment-Based Drug Discovery (PPI Inhibition)

Objective: Use 4-BCMBA as a "warhead" to target hydrophobic pockets in protein-protein interaction interfaces (e.g., MDM2-p53 or Bcl-2 family).

Rationale: The benzyl group of 4-BCMBA mimics the conserved Phenylalanine (F19 in p53) found in many amphipathic helices.

Protocol B: Fluorescence Polarization (FP) Competition Assay

This assay validates if the 4-BCMBA-peptide hybrid successfully displaces a native ligand.

Experimental Setup:

-

Tracer: Fluorescein-labeled native peptide (e.g., FITC-p53 peptide).

-

Protein: Recombinant target protein (e.g., MDM2).

-

Test Compound: 4-BCMBA-modified peptide.

Step-by-Step:

-

Master Mix: Prepare a solution of Protein (at

concentration) and Tracer (10 nM) in Assay Buffer (PBS, 0.01% Triton X-100). -

Titration: Add the Master Mix to a 384-well black plate.

-

Treatment: Add serially diluted 4-BCMBA-peptide (from 100

M to 0.1 nM). -

Equilibration: Incubate for 30 minutes at RT in the dark.

-

Read: Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm).

-

Analysis: Plot mP (milli-polarization) vs. log[Concentration]. Calculate

.

Data Interpretation:

| Outcome | Interpretation | Action |

|---|---|---|

| Low IC50 (<100 nM) | High Affinity Mimic | The 4-BCMBA scaffold effectively mimics the native Phe residue. Proceed to ADME profiling. |

| High IC50 (>10 µM) | Steric Clash | The linker length (methyl) may be too short/long. Test terephthalic (0-carbon) or succinic (2-carbon) analogs. |

| Steep Slope | Aggregation | Compound may be aggregating. Add 0.05% Tween-20 and re-test. |

Application 3: Proteolytic Stability Profiling

Objective: Quantify the stability enhancement provided by the 4-BCMBA cap compared to an acetylated control.

Protocol C: Serum Stability Assay

-

Preparation: Dissolve 4-BCMBA-peptide and Acetyl-peptide (control) in PBS to 1 mM.

-

Incubation: Mix 20

L of peptide stock with 180 -

Sampling: At time points (0, 15, 30, 60, 120, 240 min), remove 20

L aliquots. -

Quenching: Immediately add 80

L of cold Acetonitrile (containing internal standard) to precipitate serum proteins. Centrifuge at 10,000g for 10 min. -

Analysis: Inject supernatant into LC-MS/MS. Monitor the parent ion peak area.

-

Calculation: Plot % Remaining vs. Time. Fit to first-order decay kinetics to determine

.

Part 3: Molecular Interaction Map

The following diagram illustrates how 4-BCMBA interacts within a hydrophobic receptor pocket, highlighting the dual-nature of the scaffold (H-bonding + Hydrophobic).

Figure 2: Interaction map of 4-BCMBA within a target binding pocket. The benzyl tail engages hydrophobic residues, while the amide linker provides orientational stability via H-bonds.

References

-

Gentilucci, L., et al. (2010). Peptides and Peptidomimetics in Medicine: Structural Considerations. Current Pharmaceutical Design. Retrieved from [Link]

-

Krasouskaya, G. G., et al. (2015).[2] Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring.[3] Russian Chemical Bulletin.[3] Retrieved from [Link]

-

PubChem. (2025).[4][2][5] Compound Summary: 2-(Benzylcarbamoyl)benzoic acid.[6][4] National Library of Medicine. Retrieved from [Link]

-

Luhata, L. P., et al. (2016). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Benzylbenzoic acid | C14H12O2 | CID 136429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-(Benzylcarbamoyl)benzoic acid | C15H13NO3 | CID 2054808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(2-Aminoethyl)benzoic acid | C9H11NO2 | CID 506066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Precision Coupling of Benzyl Amine with Homoterephthalic Acid Derivatives

Executive Summary

The coupling of benzyl amine with homoterephthalic acid (2-(4-carboxyphenyl)acetic acid) presents a classic problem in chemoselectivity: the discrimination between two carboxylic acid moieties with distinct steric and electronic profiles. This application note provides a definitive guide to achieving both regioselective mono-amidation and exhaustive bis-amidation . We analyze the competing reactivity between the aliphatic phenylacetic acid site and the aromatic benzoic acid site, providing optimized protocols using HATU and T3P® (Propylphosphonic anhydride) chemistries.

Chemical Context & Mechanistic Insight

To control this reaction, one must understand the "Personality Difference" between the two reaction sites on Homoterephthalic Acid.

The Reactivity Landscape

-

Site A (Aliphatic): The acetic acid moiety (-CH2-COOH).

-

pKa: ~4.31 (Slightly less acidic).[1]

-

Sterics: Minimal hindrance; methylene spacer removes conjugation with the ring.

-

Kinetics: Generally reacts faster in nucleophilic acyl substitution due to higher electrophilicity of the activated carbonyl (less resonance stabilization).

-

-

Site B (Aromatic): The benzoic acid moiety (-Ph-COOH).

-

pKa: ~4.20 (Slightly more acidic due to ring induction).

-

Sterics: Conjugated with the phenyl ring.[2]

-

Thermodynamics: The conjugate base is more stable. The activated ester is often less reactive towards nucleophiles compared to Site A due to resonance donation from the ring reducing the electrophilicity of the carbonyl carbon.

-

The Selectivity Paradox

While Site B is more acidic and deprotonates first (consuming the first equivalent of base), Site A is kinetically superior for amidation once activated.

-

For Bis-Amidation: This distinction is irrelevant; we drive both to completion.

-

For Mono-Amidation: Without protection groups, the reaction naturally biases toward Site A (Aliphatic) under kinetic control, but mixtures are common. High-fidelity regioselectivity requires a protection strategy.

Visualizing the Pathway

The following decision tree outlines the strategic approach based on your target molecule.

Figure 1: Strategic Decision Tree for Homoterephthalic Acid Coupling. Select the pathway based on regioselectivity requirements.

Optimized Protocols

Protocol 1: High-Fidelity Regioselective Coupling (Site A Targeting)